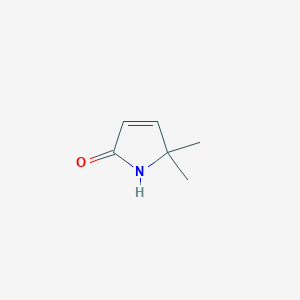

2,5-Dihydro-5,5-dimethylpyrrole-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-1H-pyrrol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-6(2)4-3-5(8)7-6/h3-4H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFBYBPLDWFKRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2,5 Dihydro 5,5 Dimethylpyrrole 2 One and Its Structural Congeners

Historical Trajectories and Foundational Approaches in 2,5-Dihydro-5,5-dimethylpyrrole-2-one Synthesis

The foundational approaches to the synthesis of pyrrole (B145914) and pyrrolidinone structures, which provide a historical context for the synthesis of this compound, are rooted in several classical name reactions. While direct historical methods for the specific target molecule are not extensively documented under its precise name, the principles are derived from the synthesis of related γ-lactams and pyrroles.

The Paal-Knorr synthesis , first reported in 1884, is a cornerstone for the formation of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.org This reaction proceeds under neutral or weakly acidic conditions and has been a synthetically valuable method for obtaining substituted pyrroles. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to form the aromatic pyrrole ring. organic-chemistry.org While this method typically yields fully aromatic pyrroles, modifications and variations can be applied to access dihydro-derivatives.

Another classical method is the Knorr pyrrole synthesis , also reported in 1884, which involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org This method, often requiring zinc and acetic acid as catalysts, also leads to the formation of substituted pyrroles. wikipedia.org

The most direct foundational method for the synthesis of the γ-lactam core, the structural basis of this compound, is the intramolecular condensation of γ-amino acids . iiserpune.ac.in This approach is one of the most common and fundamental pathways to γ-lactams, where the carboxylic acid and amine functional groups within the same molecule cyclize to form the five-membered ring. iiserpune.ac.in

Contemporary Convergent and Divergent Synthetic Pathways to this compound

Modern synthetic chemistry has introduced a range of sophisticated methods that allow for more controlled and efficient synthesis of γ-lactams, including those with the 5,5-dimethyl substitution pattern. These contemporary pathways can be categorized into advanced cyclization strategies, functionalization of precursors, and stereoselective methods.

Recent advancements in cyclization techniques have provided powerful tools for constructing the dihydropyrrolone ring. Transition metal-catalyzed reactions have been particularly prominent. For instance, rhodium-catalyzed intramolecular C-H insertion of N-benzylated-α-diazo-α-(phenylsulfonyl)acetamide has been used to create the γ-lactam core. researchgate.net Another example is the nickel(0)-catalyzed intramolecular carbonylative cycloaddition of yne-imines with carbon monoxide, which yields polycyclic α,β-unsaturated γ-lactams. wikipedia.org

Multicomponent reactions (MCRs) have also emerged as a highly efficient strategy. A three-component reaction of amines, aldehydes, and pyruvate (B1213749) derivatives in the presence of a Brønsted acid catalyst can lead to the formation of 3-amino 3-pyrrolin-2-ones, which are unsaturated γ-lactam structures. nih.gov These reactions often proceed through the formation of imine and enamine intermediates, followed by an acid-promoted Mannich reaction and subsequent intramolecular cyclization. nih.gov

The synthesis of this compound and its derivatives can also be achieved by the strategic functionalization of pre-existing rings or acyclic precursors. For instance, the reactivity of 3-amino α,β-unsaturated γ-lactam derivatives, synthesized via multicomponent reactions, allows for functionalization at various positions of the lactam core. nih.gov Depending on the reaction conditions, such as the use of soft or strong bases, functionalization can be directed to the C-4 or C-5 position. nih.gov The nucleophilic addition of organometallic species can also be used to functionalize the C-3 position. nih.gov

Donor-acceptor cyclopropanes have been used as precursors for the synthesis of 1,5-disubstituted pyrrolidin-2-ones. This method involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) by an amine, followed by cyclization. researchgate.net

Achieving high levels of selectivity is a key focus of modern organic synthesis. For derivatives of this compound, various stereoselective methods have been developed. For example, the synthesis of novel spiro[pyrrolidine-2,3′-oxindoles] has been achieved with high chemo- and regioselectivity through [3+2] cycloaddition reactions under microwave irradiation. mdpi.com The stereochemical outcome of these reactions can often be predicted and controlled, leading to the formation of specific diastereomers. mdpi.com

Catalytic asymmetric methods are also employed. For instance, the hydrogenation of highly substituted pyrroles using heterogeneous catalysts can afford functionalized pyrrolidines with the creation of up to four new stereocenters with excellent diastereoselectivity. acs.org While this leads to the saturated pyrrolidine (B122466) ring, it demonstrates the power of catalytic methods in controlling stereochemistry, which can be adapted for the synthesis of unsaturated derivatives.

| Methodology | Description | Key Features |

|---|---|---|

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. | Typically yields fully aromatic pyrroles, but can be adapted for dihydropyrrolones. wikipedia.orgorganic-chemistry.org |

| Intramolecular Condensation | Cyclization of γ-amino acids. | A fundamental and widely used method for forming the γ-lactam ring. iiserpune.ac.in |

| Multicomponent Reactions | Reaction of three or more components in a single step, such as amines, aldehydes, and pyruvates. | Efficiently produces highly substituted and functionalized γ-lactams. nih.gov |

| Transition Metal Catalysis | Includes methods like Rh-catalyzed C-H insertion and Ni-catalyzed carbonylative cycloaddition. | Offers novel pathways to the γ-lactam core with high efficiency. wikipedia.orgresearchgate.net |

Principles and Practice of Sustainable and Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including γ-lactams. A key focus is the use of environmentally benign solvents, with water being a prominent example. The Paal-Knorr pyrrole synthesis, for instance, has been successfully carried out in water, which can act as both a solvent and a catalyst, offering an efficient and green method. researchgate.net

The use of bio-based feedstocks is another important aspect of sustainable synthesis. For example, levulinic acid, a platform molecule derived from biomass, can be converted into N-alkyl-5-methyl-2-pyrrolidones through reductive amination, which are considered safer substitutes for solvents like N-methyl-2-pyrrolidone (NMP). researchgate.netmdpi.com Biocatalysis also offers a green route, such as the two-step enzymatic process that converts glutamic acid to γ-aminobutyric acid, which then cyclizes to form 2-pyrrolidone. researchgate.net

Catalytic Methodologies for the Efficient Synthesis of this compound

Catalysis is central to many modern and efficient syntheses of γ-lactams. A wide range of catalysts, from simple acids and bases to complex transition metal systems and enzymes, are employed to facilitate these transformations.

Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and potential for recycling. For example, the synthesis of N-substituted-5-methyl-2-pyrrolidones from levulinates can be achieved through one-pot reductive amination using heterogeneous catalysts. researchgate.net

Homogeneous catalysis also plays a crucial role. As mentioned, rhodium and nickel complexes have been used for advanced cyclization strategies. wikipedia.orgresearchgate.net Copper complexes have been shown to catalyze hydrogenation reactions, which can be a key step in the synthesis of pyrrolidine derivatives. rsc.org Furthermore, organocatalysts, such as β-cyclodextrin, have been used as green and eco-benign catalysts for the one-pot, three-component synthesis of highly substituted pyrrolidine-2-one derivatives in a water-ethanol solvent system. nih.gov

| Catalyst Type | Example | Application |

|---|---|---|

| Acid Catalysts | Acetic Acid, Lewis Acids | Paal-Knorr and Knorr pyrrole syntheses. wikipedia.orgwikipedia.org |

| Transition Metal Catalysts | Rh, Ni, Cu complexes | Intramolecular cyclizations, hydrogenations, and carbonylative cycloadditions. wikipedia.orgresearchgate.netrsc.org |

| Heterogeneous Catalysts | Solid-supported catalysts | Reductive amination of bio-derived feedstocks. researchgate.net |

| Biocatalysts | Enzymes | Conversion of glutamic acid to 2-pyrrolidone. researchgate.net |

| Organocatalysts | β-Cyclodextrin | Multicomponent synthesis of pyrrolidine-2-ones. nih.gov |

Comprehensive Analysis of 2,5 Dihydro 5,5 Dimethylpyrrole 2 One Reactivity and Transformative Chemistry

Electrophilic and Nucleophilic Reaction Profiles of the 2,5-Dihydro-5,5-dimethylpyrrole-2-one Moiety

The electronic nature of the this compound ring system allows for reactions with both electrophiles and nucleophiles at various positions. The core structure is an α,β-unsaturated lactam, where the carbonyl group acts as a powerful electron-withdrawing group, polarizing the C=C double bond.

Nucleophilic Reactions: The primary site for nucleophilic attack is the β-carbon (C4) of the conjugated system, leading to a Michael-type or conjugate addition. beilstein-journals.orgtaylorfrancis.com This reaction is facilitated by the electron-deficient nature of the double bond. A wide range of nucleophiles can participate in this transformation. The reaction proceeds via the formation of a stabilized enolate intermediate which is subsequently protonated to yield the 4-substituted-5,5-dimethylpyrrolidin-2-one. beilstein-journals.org

| Nucleophile (Nu:) | Reaction Type | Expected Product Structure |

|---|---|---|

| Organocuprates (R₂CuLi) | Conjugate Addition | 4-Alkyl-5,5-dimethylpyrrolidin-2-one |

| Thiols (RSH) | Conjugate Addition | 4-(Alkylthio)-5,5-dimethylpyrrolidin-2-one |

| Amines (R₂NH) | Conjugate Addition | 4-(Dialkylamino)-5,5-dimethylpyrrolidin-2-one |

| Enolates | Michael Addition | 4-Substituted-5,5-dimethylpyrrolidin-2-one |

Direct nucleophilic attack at the electrophilic carbonyl carbon (C2) is also possible, though generally less favored than conjugate addition unless sterically hindered or highly reactive nucleophiles are used.

Electrophilic Reactions: In an electrophilic addition reaction, an electrophile attacks the electron-rich C=C double bond. wikipedia.org While the double bond in this molecule is electron-deficient, reactions with potent electrophiles are still feasible. The reaction is initiated by the formation of a covalent bond between the electrophile and the double bond, breaking the π bond and creating a carbocation intermediate. wikipedia.orglibretexts.org This intermediate is then attacked by a nucleophile. Due to the electron-withdrawing nature of the adjacent carbonyl group, the initial electrophilic attack is expected to occur at the C4 position, leading to a more stable carbocation at the C3 position (stabilized by the nitrogen atom).

Pericyclic Reactions and Molecular Rearrangements Involving this compound

Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state. wikipedia.orgbyjus.comlibretexts.org The α,β-unsaturated system within this compound makes it a potential candidate for cycloaddition reactions.

Specifically, the electron-deficient double bond can act as a dienophile in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction involves the combination of a conjugated diene with the dienophile to form a six-membered ring. msu.edu The reactivity in Diels-Alder reactions is governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is key. organic-chemistry.org The electron-withdrawing lactam functionality lowers the energy of the dienophile's LUMO, facilitating reactions with electron-rich dienes. organic-chemistry.org

| Reaction Type | Reactant | Conditions | Expected Product Class |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Conjugated diene (e.g., 1,3-Butadiene) | Thermal | Bicyclic lactam adduct |

| [2+2] Cycloaddition | Alkene (e.g., Ethylene) | Photochemical | Bicyclic lactam adduct with a cyclobutane (B1203170) ring |

Molecular rearrangements, such as photochemical isomerizations of the double bond or acid-catalyzed rearrangements involving the lactam ring, are also plausible transformations, although specific examples for this substituted pyrrolinone are not extensively documented.

Oxidation and Reduction Chemistry of this compound

The unsaturated lactam moiety can undergo a variety of oxidation and reduction reactions targeting either the C=C double bond or the carbonyl group.

Reduction:

Catalytic Hydrogenation: The C=C double bond can be readily reduced using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This reaction yields the corresponding saturated lactam, 5,5-dimethylpyrrolidin-2-one.

Hydride Reduction: The lactam carbonyl group is resistant to weak reducing agents like sodium borohydride. However, strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the amide functionality completely to an amine, affording 2,2-dimethylpyrrolidine.

Oxidation: The oxidation of pyrrole (B145914) derivatives can be complex, sometimes leading to polymerization. figshare.com However, controlled oxidation is possible.

Epoxidation: The double bond can be oxidized to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting product would be 5,5-dimethyl-3,4-epoxypyrrolidin-2-one.

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can convert the alkene into a vicinal diol, yielding 3,4-dihydroxy-5,5-dimethylpyrrolidin-2-one.

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup would cleave the double bond.

Enzymatic Oxidation: Studies on pyrrole have shown that oxidoreductases can catalyze H₂O₂-dependent oxidation to form pyrrolinones, suggesting potential biocatalytic routes. rsc.org Another oxidative pathway involves the δ-oxidation of the pyrrolidine (B122466) ring, which can lead to ring opening. nih.gov

Ring-Opening and Ring-Closing Transformations Relevant to this compound

Ring-Opening Transformations: The most fundamental ring-opening reaction for a lactam is the hydrolysis of the endocyclic amide bond. This can be achieved under either acidic or basic conditions. google.com

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. Subsequent steps lead to the cleavage of the C-N bond and formation of a γ-amino carboxylic acid derivative.

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the C-N bond to yield the salt of the corresponding γ-amino acid. Modern methods, such as nickel-catalyzed transamidation, have also been developed for the ring opening of N-acyl lactams, reacting them with amines to form linear amides. acs.org Ring-opening polymerization (ROP) of lactams is another significant transformation, typically initiated anionically or cationically to produce polyamides. rsc.orgmdpi.comresearchgate.net

Ring-Closing Transformations (Synthesis): The synthesis of the this compound ring system can be accomplished through various cyclization strategies.

Intramolecular Cyclization: A common approach is the intramolecular cyclization of an appropriate acyclic precursor, such as a γ-amino acid with unsaturation between C3 and C4, or a related ester or acyl halide derivative.

Palladium-Catalyzed Cyclization: Modern synthetic methods include transition-metal-catalyzed reactions. For instance, palladium-catalyzed aza-Heck cyclizations of O-phenyl hydroxamates bearing a pendent alkene provide a route to unsaturated secondary lactams. nih.gov

From other Heterocycles: The Paal-Knorr and Clauson-Kaas syntheses are classic methods for forming pyrrole rings, typically from 1,4-dicarbonyls or furan (B31954) derivatives, respectively. nih.govmdpi.com While not directly producing the target lactam, these methods are fundamental in pyrrole chemistry and can provide precursors for subsequent oxidation to the desired pyrrolinone.

Detailed Mechanistic Elucidation of Reactions Pertaining to this compound

Understanding the mechanisms of the key reactions provides insight into the reactivity and potential for synthetic manipulation of the title compound.

Mechanism of Electrophilic Addition: This reaction proceeds in two main steps. libretexts.orgpressbooks.pub

Electrophilic Attack: The electrophile (E⁺) is attacked by the π electrons of the C3-C4 double bond. This leads to the formation of a new C-E bond at C4 and a carbocation intermediate with the positive charge at C3.

Nucleophilic Capture: A nucleophile (Nu⁻) present in the reaction mixture attacks the C3 carbocation, forming a new C-Nu bond and yielding the final addition product.

Mechanism of Nucleophilic Conjugate Addition (Michael Reaction): This is a three-step process. beilstein-journals.org

Nucleophilic Attack: The nucleophile attacks the electrophilic C4 carbon, leading to the breaking of the C=C π bond and the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is protonated, typically by the solvent or a weak acid added during workup.

Tautomerization: The resulting enol quickly tautomerizes to the more stable keto form, which is the final 4-substituted lactam product.

Mechanism of the Diels-Alder Reaction: The Diels-Alder reaction is a concerted, single-step process. wikipedia.orgox.ac.uk

The reaction proceeds through a cyclic transition state where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile (the C3-C4 bond of the lactam) reorganize simultaneously.

Two new sigma bonds are formed as two pi bonds are broken, all in a concerted fashion. The stereochemistry of the reactants is retained in the product. The reaction is thermally allowed and its regioselectivity and stereoselectivity are well-predicted by FMO theory. organic-chemistry.orgmsu.edu

Advanced Spectroscopic and Structural Elucidation of 2,5 Dihydro 5,5 Dimethylpyrrole 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of 2,5-Dihydro-5,5-dimethylpyrrole-2-one

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the connectivity of atoms can be unambiguously determined.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The six protons of the two methyl groups at the C5 position are chemically equivalent and, being attached to a quaternary carbon, would appear as a sharp singlet. The protons of the double bond at C3 and C4 would appear as two distinct signals, likely doublets, due to mutual (vicinal) coupling. The proton attached to the nitrogen (N-H) would typically appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. It would show signals for the quaternary C5 carbon, the two equivalent methyl carbons, the two sp²-hybridized carbons of the double bond (C3 and C4), and the carbonyl carbon (C2), which would resonate at a characteristic downfield position.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed for conformational analysis. These experiments can reveal through-space proximities between protons, helping to define the three-dimensional shape of the molecule, including the planarity or puckering of the five-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

Click to view interactive data

| Atom/Group | Signal Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|---|

| -C(CH₃)₂ | Singlet (6H) | ~1.2 - 1.5 | ~25 - 35 | Six equivalent methyl protons. |

| -C(CH₃)₂ | Quaternary | N/A | ~45 - 60 | sp³ quaternary carbon. |

| -CH=CH- | Doublet (1H) | ~6.0 - 6.5 | ~125 - 135 | Olefinic proton at C3. |

| -CH=CH- | Doublet (1H) | ~7.0 - 7.5 | ~140 - 150 | Olefinic proton at C4. |

| -C=O | Carbonyl | N/A | ~170 - 180 | Lactam carbonyl carbon. |

| N-H | Broad Singlet (1H) | ~7.5 - 8.5 | N/A | Amide proton; shift is solvent-dependent. |

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Molecular Mass Determination of this compound

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. The nominal molecular mass of the compound (C₇H₁₁NO) is 125 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺·), which then undergoes fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure. Key fragmentation pathways for this compound are predicted to involve the loss of stable neutral molecules or radicals. A prominent fragmentation is the loss of a methyl radical (·CH₃) from the gem-dimethyl group, resulting in a stable tertiary carbocation fragment [M-15]⁺. This fragment is often the base peak in the spectrum due to its stability. Other potential fragmentations include the loss of carbon monoxide (CO) from the lactam ring, a characteristic cleavage for carbonyl-containing compounds, leading to an [M-28]⁺ fragment.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Click to view interactive data

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

|---|---|---|---|

| 125 | [C₇H₁₁NO]⁺· | None | Molecular Ion (M⁺·). |

| 110 | [C₆H₈NO]⁺ | ·CH₃ | Loss of a methyl radical, likely forming a stable cation. Often the base peak. |

| 97 | [C₆H₁₁N]⁺· | CO | Loss of carbon monoxide from the molecular ion. |

| 82 | [C₅H₈N]⁺ | CO, ·CH₃ | Subsequent loss of a methyl radical from the [M-28]⁺ fragment. |

X-ray Crystallography for Solid-State Structure and Intermolecular Interaction Characterization of this compound

Based on the structures of similar five-membered lactam rings, the molecule is expected to exhibit a nearly planar conformation, particularly the atoms involved in the amide bond (C-C(=O)-N-C) and the double bond. The C5 atom, being sp³-hybridized, would likely cause a slight puckering of the ring, leading to an envelope or twisted conformation.

A crucial aspect revealed by crystallography is the nature of intermolecular interactions that govern the crystal packing. mdpi.comnih.govrsc.org The presence of an N-H group (a hydrogen bond donor) and a carbonyl oxygen (a hydrogen bond acceptor) strongly suggests that the primary intermolecular interaction in the crystal lattice would be hydrogen bonding. Molecules would likely arrange themselves into chains or dimers through N-H···O=C hydrogen bonds, a common and stabilizing motif in the crystal structures of secondary amides and lactams. researchgate.netresearchgate.net

Table 3: Predicted Structural Parameters and Intermolecular Interactions for this compound

Click to view interactive data

| Parameter | Expected Value/Type | Notes |

|---|---|---|

| Ring Conformation | Envelope or Twisted | The sp³ carbon at C5 would disrupt full planarity. |

| C=O Bond Length | ~1.23 - 1.25 Å | Typical for a lactam carbonyl group. |

| C-N Bond Length (in ring) | ~1.33 - 1.36 Å | Partial double bond character due to amide resonance. |

| C=C Bond Length | ~1.33 - 1.35 Å | Standard double bond length. |

| Primary Intermolecular Interaction | N-H···O=C Hydrogen Bonding | Formation of supramolecular chains or dimers. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Analysis in this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within the molecule. The spectrum for this compound would be dominated by characteristic vibrations of the lactam ring and the methyl groups.

The most intense and diagnostic absorption in the IR spectrum would be the C=O stretching vibration, known as the Amide I band. For a five-membered lactam (γ-lactam), this band typically appears at a higher frequency (~1700 cm⁻¹) compared to acyclic amides due to ring strain. The N-H stretching vibration would appear as a broad band around 3200 cm⁻¹, with the broadening indicative of hydrogen bonding in the condensed phase. The C=C stretching vibration would be observed in the 1640-1680 cm⁻¹ region. Other significant bands would include C-H stretching from the methyl and vinyl groups (~2850-3100 cm⁻¹) and the N-H bending vibration (Amide II band) around 1550 cm⁻¹.

Raman spectroscopy would complement the IR data, often showing strong signals for the more symmetric and less polar C=C and C-C bond vibrations.

Table 4: Characteristic Vibrational Frequencies for this compound

Click to view interactive data

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected IR Intensity | Notes |

|---|---|---|---|

| N-H Stretch | 3150 - 3300 | Medium, Broad | Frequency is lower and band is broader in H-bonded states. |

| C-H Stretch (sp²) | 3010 - 3100 | Medium | Vinylic C-H bonds. |

| C-H Stretch (sp³) | 2850 - 2960 | Medium-Strong | Methyl C-H bonds. |

| C=O Stretch (Amide I) | 1670 - 1720 | Very Strong | Characteristic for a γ-lactam. |

| C=C Stretch | 1640 - 1680 | Variable | May be weak in IR if the bond is symmetric. |

| N-H Bend (Amide II) | 1530 - 1570 | Medium-Strong | Coupled C-N stretch and N-H bend. |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral this compound Analogs

The title compound, this compound, is achiral and therefore does not exhibit optical activity. However, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining the absolute configuration of chiral analogs. nih.govsaschirality.org

If a chiral center were introduced into the molecule, for example by substitution at the C3 or C4 position, the resulting enantiomers would interact differently with circularly polarized light. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light, resulting in a CD spectrum with positive or negative peaks (known as Cotton effects) at the wavelengths of chromophore absorption. daveadamslab.com

For a chiral analog of this lactam, the key chromophore is the amide group (-C(=O)-N-). This group has a well-characterized n→π* electronic transition around 210-230 nm. The sign of the Cotton effect for this transition is highly sensitive to the stereochemistry of nearby chiral centers. By applying established empirical rules (e.g., sector rules for lactams) or by comparing experimental CD spectra with those predicted by quantum chemical calculations, the absolute configuration of the chiral analog can be unambiguously assigned. researchgate.netnih.gov These methods are powerful tools in stereochemical analysis, providing crucial information that is often difficult to obtain by other means. ethz.chnumberanalytics.com

Theoretical and Computational Chemistry Studies on 2,5 Dihydro 5,5 Dimethylpyrrole 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics of 2,5-Dihydro-5,5-dimethylpyrrole-2-one

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and energetic stability of this compound. These computational methods solve the Schrödinger equation, offering a microscopic view of the molecule's behavior. By employing various levels of theory, researchers can accurately predict molecular geometries, orbital energies, and thermodynamic properties, providing a robust framework for understanding its chemical nature.

Applications of Density Functional Theory (DFT) in Ground State Analysis

Density Functional Theory (DFT) has become a primary tool for analyzing the ground state properties of medium-sized organic molecules like this compound due to its favorable balance of computational cost and accuracy. nih.gov DFT calculations are routinely used to determine the optimized molecular geometry, which corresponds to the minimum energy structure on the potential energy surface.

From this optimized geometry, a wealth of information about the molecule's electronic structure can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.gov DFT also enables the calculation of various chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness, which help predict how the molecule will interact with other chemical species. mdpi.com Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the distribution of charge, highlighting electrophilic and nucleophilic sites susceptible to reactions.

Table 1: Calculated Ground State Properties of this compound using DFT (Note: These values are representative examples derived from typical DFT calculations on similar heterocyclic compounds.)

| Property | Calculated Value | Significance |

|---|---|---|

| E(HOMO) | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicates chemical stability and resistance to excitation. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

| Chemical Hardness (η) | 2.8 eV | Resistance to change in electron configuration. |

| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons. |

Conformational Analysis and Potential Energy Surfaces of this compound

The five-membered ring of this compound is not planar, allowing it to adopt different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. This is typically achieved by constructing a Potential Energy Surface (PES) by systematically changing key dihedral angles within the molecule and calculating the energy at each point. nih.govnih.gov

For this molecule, the analysis would focus on the ring-puckering coordinates. The PES scan would likely reveal one or more low-energy conformations, such as an "envelope" or "twisted" form, where ring strain is minimized. The transition states between these stable conformers are also located on the PES as saddle points. researchgate.net Understanding the relative energies of these conformers and the barriers to their interconversion is essential for predicting the molecule's behavior in different environments and its ability to bind to biological targets.

Computational Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway of this compound with other reagents, researchers can gain detailed insights into how bonds are formed and broken. A key objective is to locate the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. researchgate.net

Using methods like DFT, the geometries and energies of the reactants, products, and the transition state can be calculated. The difference in energy between the reactants and the transition state yields the activation energy, a critical parameter that governs the reaction rate. For instance, the hydrolysis of the lactam ring in this compound could be modeled to understand its stability in aqueous environments. Computational analysis can confirm the step-by-step mechanism and provide a quantitative measure of the reaction's feasibility. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior of this compound Systems

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. rsc.org In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated by solving Newton's equations of motion.

An MD simulation of this compound can reveal how the molecule moves, vibrates, and rotates at a given temperature. It provides valuable information on its conformational flexibility in solution, showing how it transitions between different low-energy shapes. Furthermore, MD simulations are used to study intermolecular interactions, such as the formation of hydrogen bonds with solvent molecules, which can significantly influence the compound's properties and reactivity. nih.gov

In Silico Prediction of Spectroscopic Properties of this compound

Computational methods can predict various spectroscopic properties of this compound, which serves as a vital bridge between theoretical models and experimental observations. By calculating these properties in silico, researchers can aid in the interpretation of experimental spectra or predict the spectral features of yet-to-be-synthesized compounds.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. mdpi.com These calculations help assign specific absorption bands in an experimental spectrum to particular molecular vibrations, such as the characteristic C=O stretch of the lactam ring or the C-N bond vibrations.

Electronic properties are probed by predicting the UV-visible absorption spectrum using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths. These predictions are instrumental in understanding the photophysical properties of the molecule.

Table 2: Comparison of Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Predicted Frequency (DFT, Scaled) | Typical Experimental Range |

|---|---|---|

| C-H Stretch (methyl) | 2970 cm⁻¹ | 2950-2990 cm⁻¹ |

| C=O Stretch (lactam) | 1705 cm⁻¹ | 1680-1720 cm⁻¹ |

| C=C Stretch | 1650 cm⁻¹ | 1640-1680 cm⁻¹ |

| C-N Stretch | 1280 cm⁻¹ | 1250-1320 cm⁻¹ |

Applications of 2,5 Dihydro 5,5 Dimethylpyrrole 2 One in Advanced Organic Materials and Chemical Synthesis

2,5-Dihydro-5,5-dimethylpyrrole-2-one as a Key Synthon and Building Block in Complex Organic Molecule Synthesis

The structural framework of this compound makes it an important building block for constructing more complex molecular architectures. Its related structures, pyrrole (B145914) derivatives, are foundational in a vast range of biologically active natural products and synthetic pharmaceuticals. scispace.com The Paal-Knorr reaction is a classic method for synthesizing substituted pyrroles, typically by reacting a 1,4-dicarbonyl compound with a primary amine. scispace.commdpi.com This fundamental reaction underscores the utility of pyrrolic structures in synthetic chemistry.

While direct applications of this compound are specialized, the broader class of pyrrole-2,5-diones is known to participate in various synthetic transformations. For instance, new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives can be synthesized from the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.com These reactions highlight the reactivity of the pyrrole-dione core, which can be modified to create diverse molecular structures. mdpi.com The synthesis of complex molecules often relies on the strategic use of such synthons to build molecular complexity efficiently. nih.gov

Integration of this compound in Polymer Chemistry and Functional Material Science

Pyrrole and its derivatives are integral to polymer chemistry, where they can be used as monomers for polymerization or as catalysts in the process. scispace.com The resulting polymers often exhibit interesting properties suitable for various applications in materials science.

Monomeric Applications in Controlled Polymerization Processes

Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, enable the synthesis of polymers with well-defined architectures and molecular weights. nih.govresearchgate.net These methods rely on establishing a dynamic equilibrium between active and dormant polymer chains. researchgate.net While the direct use of this compound as a monomer in these processes is not extensively documented in the provided results, the functionalization of related pyrrole structures is a key strategy for creating novel monomers. The development of monomers from green, renewable resources is also an area of increasing interest in polymer synthesis. nih.gov

The table below summarizes common controlled polymerization techniques that could potentially be applied to vinyl-functionalized derivatives of this compound.

| Polymerization Technique | Abbreviation | Key Features |

| Atom Transfer Radical Polymerization | ATRP | Uses a transition-metal catalyst to reversibly activate dormant polymer chains. nih.govresearchgate.net |

| Reversible Addition-Fragmentation Chain Transfer | RAFT | Employs a chain transfer agent to mediate the polymerization via a reversible chain transfer process. nih.govresearchgate.net |

| Nitroxide-Mediated Polymerization | NMP | Utilizes a stable nitroxide radical to control the concentration of active propagating chains. nih.govresearchgate.net |

Incorporation into Advanced Polymeric Architectures for Tailored Properties

The incorporation of pyrrole-containing units into polymer backbones is a strategy to develop materials with specific functions. Diketopyrrolopyrrole (DPP), a related fused-ring system, is a prominent electron-withdrawing moiety used to create donor-acceptor polymers for organic electronics. researchgate.net For example, a DPP-containing polymer, poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene), has demonstrated high hole mobility, making it a promising material for organic thin-film transistors and solar cells. researchgate.net The synthesis of such polymers often involves the copolymerization of different monomers to tune the material's electronic and physical properties. researchgate.net

Precursor for Functional Organic Materials (e.g., optoelectronic, sensing, charge-transfer systems)

Pyrrole derivatives are precursors to a wide array of functional organic materials. The pyrrole skeleton is a key structural component in dyes, photographic chemicals, and other specialized organic compounds. scispace.com The development of materials based on 1,2,5-thiadiazole 1,1-dioxides, for example, highlights a strategy for designing switchable and functional molecular materials. nih.gov These materials can exhibit interesting physicochemical properties due to their unique electronic structures. nih.gov Although direct evidence for this compound in these specific applications is limited in the search results, the general principle of using heterocyclic building blocks to construct functional materials is well-established.

Role of this compound as a Ligand or Catalyst Component in Contemporary Catalysis

Pyrrole-based structures can function as ligands in transition metal catalysis. scispace.com The catalytic activity of metal complexes is highly dependent on the structure of the ligands, including both electronic and steric effects. researchgate.net For instance, 2-imino-1,10-phenanthrolyl iron and cobalt complexes have been studied for their catalytic performance in ethylene oligomerization, where the ligand structure plays a crucial role. researchgate.net While the specific use of this compound as a ligand is not detailed, its nitrogen atom could potentially coordinate with metal centers, influencing the catalytic activity of the resulting complex.

Derivatization Strategies for this compound to Probe Fundamental Chemical Processes

The chemical modification, or derivatization, of pyrrole compounds is a common strategy to create new molecules with desired properties. For example, acetylacetone can be transformed into various pyrrole derivatives through the Paal-Knorr reaction with different amines, such as thiourea, glycine, and glutamic acid. researchgate.net These derivatives can then be further modified, for instance, through esterification reactions to produce N-dimethyl pyrrole esters. researchgate.net

Another important application of pyrrole derivatization is the use of the 2,5-dimethylpyrrole group as a protecting group for primary amines in organic synthesis. This protection strategy is effective against a range of reaction conditions and allows for selective chemical transformations at other parts of the molecule. Such strategies are fundamental to synthetic organic chemistry, enabling the construction of complex molecules in a controlled manner.

Future Research Directions and Emerging Paradigms for 2,5 Dihydro 5,5 Dimethylpyrrole 2 One Research

Prospects for Novel and More Sustainable Synthetic Routes to 2,5-Dihydro-5,5-dimethylpyrrole-2-one

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern organic chemistry. Future research into the synthesis of this compound is expected to prioritize these principles. A promising avenue lies in the exploration of one-pot, two-step processes, which have been successfully developed for related pyrrole (B145914) compounds from biomass-derived starting materials like 2,5-dimethylfuran. mdpi.comresearchgate.net Such a strategy for this compound could significantly enhance carbon efficiency and reduce the environmental factor (E-factor) by minimizing purification steps and solvent usage. mdpi.comresearchgate.net

Furthermore, the use of green catalysts and solvents will be a critical focus. For instance, the application of recyclable catalysts could offer substantial advantages in terms of sustainability. researchgate.net Research into microwave-assisted synthesis, which has been shown to produce high yields of related pyrrole-2,5-dione analogs in shorter reaction times, could also be a fruitful area of investigation for the synthesis of this compound. researchgate.net The overarching goal will be to develop synthetic pathways that are not only high-yielding but also align with the principles of green chemistry, thereby minimizing waste and energy consumption.

Exploration of Unconventional Reactivity Profiles and Cascade Transformations

Beyond its synthesis, a deeper understanding of the reactivity of this compound is essential for unlocking its full potential. Future research is anticipated to delve into unconventional reactivity profiles and the design of novel cascade transformations. The dihydropyrrolone core presents multiple reactive sites that could be exploited in complex, multi-step reactions initiated by a single event. For example, investigations into cascade rearrangements, which have been observed in related heterocyclic systems, could lead to the efficient construction of novel molecular architectures. researchgate.net

The photo-oxidation of similar pyrrole derivatives has been shown to yield unusual products, suggesting that the reactivity of this compound under photochemical conditions could be a rich area for exploration. rsc.org Such studies may reveal unexpected reaction pathways and lead to the synthesis of unique chemical entities. Additionally, exploring its participation in multicomponent reactions could provide rapid access to diverse libraries of complex molecules with potential biological activities.

Opportunities for Integration into Emerging Fields of Supramolecular Chemistry and Nanotechnology

The unique structural and electronic properties of the dihydropyrrolone scaffold make this compound an intriguing candidate for applications in supramolecular chemistry and nanotechnology. Future research could focus on incorporating this moiety into larger, self-assembling systems. The potential for hydrogen bonding and other non-covalent interactions could be harnessed to construct well-defined supramolecular architectures such as nanotubes, vesicles, and gels.

In the realm of nanotechnology, this compound could serve as a versatile building block for the synthesis of functional materials. For instance, its derivatives could be explored as components of organic light-emitting diodes (OLEDs), dye-sensitized solar cells, or as functional coatings for nanoparticles. The ability to tune the electronic properties of the dihydropyrrolone ring through substitution could allow for the rational design of materials with specific optical and electronic characteristics.

Advanced Computational Methodologies for Predictive Design and Mechanistic Insights

The synergy between experimental and computational chemistry is a powerful driver of modern chemical research. Advanced computational methodologies are expected to play a pivotal role in shaping the future of this compound research. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule, elucidate reaction mechanisms, and rationalize experimental observations. researchgate.netnih.gov For example, computational studies can provide insights into the transition states of key reactions, guiding the design of more efficient synthetic routes.

Furthermore, computational screening can accelerate the discovery of new applications for this compound and its derivatives. By predicting properties such as binding affinities to biological targets or electronic properties relevant to materials science, in silico methods can help to prioritize experimental efforts. Molecular dynamics simulations could also be used to study the behavior of this compound in complex environments, such as in biological membranes or within the framework of a supramolecular assembly.

Unveiling New Fundamental Chemical Insights Pertaining to the Dihydropyrrolone Ring System

A deeper understanding of the fundamental chemical principles governing the dihydropyrrolone ring system is a prerequisite for all the aforementioned research directions. Future investigations will likely focus on elucidating the finer details of its electronic structure, aromaticity, and conformational dynamics. High-resolution spectroscopic techniques, coupled with advanced computational methods, will be instrumental in this endeavor.

Key questions to be addressed include the influence of the gem-dimethyl group at the 5-position on the reactivity and stability of the ring, and the nature of the electronic delocalization within the dihydropyrrolone core. Mechanistic studies on the ring-opening and decarboxylation of related 2-pyrones have demonstrated that structural features significantly influence reactivity, and similar in-depth studies on the dihydropyrrolone system are warranted. nih.gov Unraveling these fundamental aspects will not only enrich our understanding of heterocyclic chemistry but also provide a solid foundation for the rational design of new molecules with tailored properties and functions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,5-Dihydro-5,5-dimethylpyrrol-2-one derivatives?

- Methodological Answer : Base-assisted cyclization of substituted precursors (e.g., using hydroxy-pyrrolone intermediates) is a common approach. For example, cyclization of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with aryl amines or phenols under basic conditions yields derivatives with moderate to good yields (46–63%). Key parameters include reaction temperature (ambient to reflux), solvent polarity, and stoichiometric ratios of reagents. Characterization via melting point analysis, NMR, NMR, and HRMS is critical for confirming structural integrity .

Q. Which analytical techniques are essential for characterizing 2,5-Dihydro-5,5-dimethylpyrrol-2-one derivatives?

- Methodological Answer :

- Spectroscopy : NMR (to identify substituent environments and ring protons) and NMR (for carbonyl and methyl group verification).

- Mass Spectrometry : HRMS to confirm molecular ion peaks and isotopic patterns.

- Thermal Analysis : Melting point determination (e.g., 138–211°C ranges observed in derivatives) to assess purity.

- FTIR : To detect carbonyl stretches (~1700 cm) and N-H/O-H vibrations .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of 2,5-Dihydro-5,5-dimethylpyrrol-2-one in ring functionalization?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -NO) on aryl rings reduce nucleophilic attack at the pyrrolone carbonyl, while electron-donating groups (e.g., -OH, -NH) enhance reactivity. Steric hindrance from bulky substituents (e.g., 3,5-diphenyl groups) can limit cyclization efficiency. Computational modeling (DFT) paired with experimental kinetic studies is recommended to map substituent effects on reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrrolone derivatives?

- Methodological Answer :

- NMR Ambiguities : Use 2D NMR (COSY, HSQC) to resolve overlapping proton signals, particularly in crowded aromatic regions.

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural assignment when NMR data is inconclusive.

- Isotopic Labeling : Introduce or labels to track reaction intermediates and validate mechanistic hypotheses .

Q. How can reaction yields be optimized for large-scale synthesis of 2,5-Dihydro-5,5-dimethylpyrrol-2-one derivatives?

- Methodological Answer :

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-TsOH, ZnCl) to accelerate cyclization.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Stepwise Purification : Column chromatography or recrystallization to isolate high-purity products.

- Scale-Up Protocols : Gradual temperature ramping and inert atmosphere (N/Ar) to mitigate side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.